Amitriptylinoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKQFOGINQDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195758 | |
| Record name | Amitriptylinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-14-0 | |
| Record name | Amitriptylinoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amitriptylinoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitriptylinoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitriptylinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMITRIPTYLINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Pharmacological Research on Amitriptylinoxide
Mechanistic Investigations of Pharmacodynamics
The therapeutic and side-effect profile of any psychoactive compound is largely determined by its interaction with various components of the central nervous system. For amitriptylinoxide, these interactions have been characterized through studies on its ability to inhibit neurotransmitter reuptake and its affinity for different receptors.
Neurotransmitter Reuptake Inhibition Profiles
This compound's primary mechanism of action is understood to be the inhibition of the reuptake of serotonin (B10506) and norepinephrine (B1679862), which is a characteristic feature of tricyclic antidepressants. wikipedia.org This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Comparative Inhibitory Constants (K_i) for Amitriptyline (B1667244) at Human Monoamine Transporters
| Transporter | K_i (nM) |
|---|---|
| Serotonin Transporter (SERT) | 3.45 medchemexpress.com |
Receptor Binding Profile Studies and Antagonist Activities
Studies have shown that this compound has a considerably lower affinity for muscarinic acetylcholine (B1216132) receptors compared to amitriptyline. nih.gov In one study, the half-maximal inhibition of acetylcholine receptor binding for this compound was observed at a concentration of 18 µmol/l, whereas for amitriptyline, it was 0.32 µmol/l. nih.gov In comparative studies of various tricyclic antidepressants, this compound demonstrated the weakest affinity for muscarinic acetylcholine receptors among the tested compounds. nih.gov
Comparative Muscarinic Acetylcholine Receptor Binding Affinity
| Compound | Half-Maximal Inhibition Concentration (µmol/l) |
|---|---|
| This compound | 18 nih.gov |
This compound is known to act as an antagonist at the histamine (B1213489) H1 receptor. wikipedia.org This property is shared with its parent compound, amitriptyline, which is a potent H1 receptor antagonist. The blockade of H1 receptors is a common feature of many tricyclic antidepressants and is associated with sedative effects.
Comparative Pharmacodynamic Analyses with Amitriptyline and Other Tricyclic Antidepressants
When compared to amitriptyline and other tricyclic antidepressants (TCAs), this compound consistently demonstrates a weaker affinity for most neurotransmitter receptors studied. nih.govthieme-connect.com For muscarinic acetylcholine receptors, this compound has the weakest affinity among all tested TCAs, with a half-maximal inhibition (IC₅₀) at 18 µmol/l, which is 56-fold less potent than amitriptyline (0.32 µmol/l). nih.govthieme-connect.com Its affinity for alpha-receptors is also substantially lower—about 60 times less than amitriptyline. nih.gov Despite these significantly lower affinities at various receptor sites, clinical trials have indicated that the therapeutic efficacy of this compound is comparable to that of amitriptyline. nih.gov
Table 3: Comparative Receptor Binding Affinities (IC₅₀ in µmol/l)
| Compound | Muscarinic Acetylcholine Receptor | Alpha-Adrenergic Receptor | Opiate Receptor |
|---|---|---|---|
| This compound | 18.0 | 32.0 | > 10 |
| Amitriptyline | 0.32 | 0.44 | > 10 |
| Nortriptyline (B1679971) | 1.0 | - | - |
| Imipramine | 2.5 | - | - |
| Desipramine | 4.3 | - | - |
Data sourced from comparative receptor binding studies. thieme-connect.com
Neurobiological Research Perspectives
The distinct pharmacodynamic profile of this compound offers an interesting neurobiological perspective. Its significantly weaker affinity for various neurotransmitter receptors, particularly muscarinic acetylcholine and alpha-adrenergic receptors, is believed to be responsible for its different side-effect profile compared to amitriptyline. nih.govthieme-connect.com The prevailing hypothesis is that while this compound itself has reduced direct receptor activity, it retains potent antidepressant properties. nih.gov This may be achieved by acting as a prodrug that stabilizes the levels of its more active metabolite, amitriptyline, in the brain. nih.govthieme-connect.com This suggests a unique mechanism where the therapeutic effects are maintained while the receptor-mediated side effects are potentially minimized.
Central Nervous System Effects and Activity Research
Investigations into the central nervous system (CNS) effects of this compound have revealed a complex pharmacodynamic profile that evolves with repeated administration. nih.gov Initial studies chose specific experimental models to characterize the compound's effects, including barbiturate-induced sleep time, reversal of tetrabenazine-induced effects, and maximum electroshock tests. nih.gov
A key finding from this research is that the drive-promoting, or stimulating, effect of this compound intensifies over a period of repeated application, typically reaching its peak after approximately 5 to 10 days. nih.gov Concurrently, its sedative properties show a decrease over the same time frame. nih.gov Researchers have attributed this shift in activity not to substance accumulation or the development of tolerance, but to changes in metabolic processes. nih.gov Further studies have also noted that the sedative effect of this compound can be additively enhanced by diazepam. nih.gov
Neuronal Plasticity and Neurotrophic Signaling Research relevant to Tricyclic Antidepressants and their Metabolites
The therapeutic effects of antidepressants, including TCAs and their metabolites, are increasingly understood to involve the promotion of neuronal plasticity and the modulation of neurotrophic signaling pathways. nih.govfrontiersin.org Neuroplasticity encompasses the brain's ability to adapt and reorganize in response to stimuli, a process in which neurotrophic factors like brain-derived neurotrophic factor (BDNF) are crucial mediators. frontiersin.orgnih.gov
Synaptogenesis and Neuroinflammation Interactions in the Context of Antidepressant Action
Accumulating evidence suggests a strong link between major depression, neuroinflammation, and deficits in synaptic plasticity, including synaptogenesis (the formation of new synapses). anr.frnih.gov Chronic stress and depression are often associated with elevated levels of pro-inflammatory cytokines, which can inhibit neurogenesis and reduce neurotrophin levels. nih.govexplorationpub.com
Antidepressants are hypothesized to exert part of their therapeutic action by mitigating these processes. explorationpub.com They have been shown to possess anti-inflammatory properties, capable of reducing neuroinflammation. explorationpub.comoup.com This immunomodulatory effect, combined with the promotion of neurotrophic factors like BDNF, creates a more favorable environment for synaptogenesis. nih.govresearchgate.net Enhanced synaptogenesis is considered a key mechanism for restoring brain circuits affected by depression and is linked to the efficacy and onset of action of antidepressant drugs. anr.fr The action of this compound is understood within this framework, where its antidepressant properties are likely mediated in part by reducing neuroinflammatory signals and promoting the formation and strengthening of synaptic connections. wikipedia.orgexplorationpub.com
Preclinical Pharmacological Models and Investigations
Preclinical studies utilizing a range of in vitro and in vivo models have been essential for characterizing the pharmacological profile of this compound.
In Vitro Receptor Binding Assays
Receptor binding assays have been used to compare the affinity of this compound for various neurotransmitter receptors against its parent compound, amitriptyline. These studies show that while this compound acts as a serotonin and norepinephrine reuptake inhibitor, its binding profile at other receptors is notably different. wikipedia.org
Specifically, this compound demonstrates significantly lower affinity for several receptors compared to amitriptyline. nih.gov Its affinity for the alpha-1 adrenergic receptor is approximately 60 times lower than that of amitriptyline. nih.gov Furthermore, among all the TCAs tested, this compound showed the weakest affinity for muscarinic acetylcholine receptors. wikipedia.orgnih.gov This reduced interaction with various receptors is thought to be responsible for its distinct profile while it maintains antidepressant efficacy. nih.gov
Interactive Data Table: Comparative Receptor Binding Affinity
| Receptor | This compound Affinity | Amitriptyline Affinity | Key Finding | Citation |
| Muscarinic Acetylcholine Receptor | IC₅₀: 18 µmol/L | IC₅₀: 0.32 µmol/L | This compound has the weakest affinity of all tested TCAs. | nih.gov |
| Alpha-1 Adrenergic Receptor | ~60-fold less than amitriptyline | High | Significantly lower affinity than its parent compound. | wikipedia.orgnih.gov |
| Serotonin Transporter | Active | Active | Acts as a serotonin reuptake inhibitor. | wikipedia.org |
| Norepinephrine Transporter | Active | Active | Acts as a norepinephrine reuptake inhibitor. | wikipedia.org |
| Histamine H₁ Receptor | Antagonist activity | High | Retains antagonist activity at H₁ receptors. | wikipedia.org |
IC₅₀ (Half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A higher IC₅₀ value corresponds to a lower affinity.
Animal Models for Central Action Evaluation
To evaluate the central actions of this compound, researchers have employed several established animal models. These models are designed to assess sedative, antidepressant-like, and other CNS-related activities. nih.gov
Barbiturate Sleep Test: In this model, the potentiation of sleep time induced by barbiturates like hexobarbital (B1194168) is measured. It is used to evaluate the sedative properties of a compound. This compound's effect in this model helped characterize its sedative component. nih.gov
Tetrabenazine Reversion Test: Tetrabenazine depletes monoamines, inducing a state of catalepsy and hypothermia in rodents that is considered analogous to depressive symptoms. The ability of a compound to reverse these effects is a strong indicator of antidepressant potential. This model was used to demonstrate the drive-promoting (antidepressant) characteristics of this compound. nih.gov
Maximum Electroshock (MES) Test: The MES test is a model used to screen for anticonvulsant activity. A maximal seizure is induced by electrical stimulation, and the ability of a drug to prevent the spread of the seizure is assessed. This compound was evaluated in this model to provide a comprehensive pharmacodynamic profile. nih.gov
These studies were typically conducted in rats and mice. nih.gov
Molecular and Cellular Mechanism Elucidation in Research Models
Research models have helped clarify the molecular and cellular mechanisms underlying the action of this compound. Its primary mechanism is the inhibition of serotonin and norepinephrine reuptake, which increases the availability of these monoamines in the synaptic cleft. wikipedia.org
However, the downstream consequences of this action are critical. The sustained increase in monoamines is believed to trigger a cascade of intracellular signaling events. nih.gov This includes the activation of pathways leading to increased expression of neurotrophic factors, most notably BDNF. nih.gov BDNF, in turn, binds to its TrkB receptor, initiating signaling that promotes synaptogenesis, enhances neuronal survival, and modulates synaptic plasticity. frontiersin.orgnih.gov The weaker binding of this compound to muscarinic acetylcholine and alpha-1 adrenergic receptors is a key molecular distinction from amitriptyline, likely accounting for a different profile of effects. nih.gov Therefore, the therapeutic action of this compound is understood as a multi-level process beginning with monoamine transporter inhibition and leading to significant, lasting changes in neural plasticity and network function. nih.govnih.gov
Pharmacokinetic and Metabolic Research on Amitriptylinoxide
Absorption and Distribution Studies
The absorption and distribution of Amitriptylinoxide have been characterized through comparative kinetic studies in humans, revealing its behavior following administration and its subsequent circulation throughout the body.
Research indicates that this compound is absorbed more rapidly from the gastrointestinal tract compared to its parent compound, Amitriptyline (B1667244). thieme-connect.com A pharmacokinetic study involving healthy volunteers who received single oral doses of 50 mg of this compound or Amitriptyline demonstrated this difference in absorption rates. thieme-connect.com
Following oral administration, this compound reaches peak plasma concentrations relatively quickly. One study recorded a peak plasma concentration of 483.8 µg/L. thieme-connect.com Another investigation involving a 60 mg oral dose found maximum plasma levels of 686 ng/ml were reached at 0.82 hours. nih.gov For comparison, a 60 mg intravenous infusion resulted in a maximum plasma level of 721 ng/ml at 1.96 hours. nih.gov The mean area under the curve from time 0 to infinity (AUC 0-∞) was determined to be 1714 h·ng/ml for the oral formulation and 2331 h·ng/ml for the infusion. nih.gov The elimination half-life for this compound is reported to be approximately 1.5 hours. thieme-connect.com
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (50 mg) thieme-connect.com | Oral Administration (60 mg) nih.gov | Intravenous Infusion (60 mg) nih.gov |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | 483.8 µg/L | 686 ng/mL | 721 ng/mL |
| Time to Peak Concentration (Tmax) | Not Specified | 0.82 h | 1.96 h |
| Area Under Curve (AUC 0-∞) | Not Specified | 1714 h·ng/mL | 2331 h·ng/mL |
| Elimination Half-Life (t½) | 1.5 h (89.4 min) | Not Specified | Not Specified |
Once absorbed, this compound and its metabolites are distributed systemically. A significant portion of the compound is excreted unchanged in the urine. nih.govnih.gov Studies have shown that after a single intravenous dose, an average of 34% of the dose is excreted as unchanged this compound, while 22% is excreted unchanged after an oral dose. nih.gov In a state of continuous therapy, unchanged this compound accounts for approximately 28% of the daily dose found in urine. nih.gov
The metabolites of this compound are also found in plasma and urine. In plasma, the primary metabolites identified are Amitriptyline and Nortriptyline (B1679971). thieme-connect.comnih.gov Urine analysis provides a more comprehensive picture of its metabolic fate, with reliable quantification of several metabolites in addition to the parent compound. nih.gov These include cis-OH-amitriptylinoxide, trans-OH-amitriptylinoxide, Amitriptyline, and OH-nortriptyline. nih.gov In some samples, Nortriptyline, cis-OH-amitriptyline, and trans-OH-amitriptyline have also been identified. nih.gov The hydroxylated derivatives of this compound, specifically E- and Z-10-hydroxy-AT-NO, account for an additional 8-9% of the dose excreted in urine. nih.gov
Biotransformation Pathways and Enzymatic Research
The biotransformation of this compound is complex, involving multiple metabolic pathways, including reduction back to its parent compound and subsequent hydroxylation.
A major metabolic route for this compound is its reduction back to Amitriptyline. nih.govtandfonline.com Research indicates that a substantial portion of administered this compound is converted back to Amitriptyline, which is then subject to further metabolism along its own established pathways. nih.govtandfonline.com Quantitative studies show that about one-third of an this compound dose is excreted either in its original form or as a 10-hydroxy derivative. nih.govtandfonline.com The remaining majority of the compound undergoes this reduction process. nih.govtandfonline.com This is further supported by the finding that the metabolites identified following this compound administration are largely the same as those produced from Amitriptyline itself. nih.gov
This compound can be directly hydroxylated. Urinary analysis has identified E- and Z-10-hydroxy-AT-NO as metabolites, which together account for 8-9% of an administered dose. nih.gov Other hydroxylated metabolites such as cis-OH-amitriptylinoxide and trans-OH-amitriptylinoxide have also been reliably quantified in urine. nih.gov
Furthermore, because a large fraction of this compound is reduced to Amitriptyline, the hydroxylation pathways of Amitriptyline and its primary metabolite, Nortriptyline, are also relevant. The hydroxylation of Amitriptyline's seven-membered ring at the 10-position is a major route, primarily mediated by the CYP2D6 enzyme. tandfonline.comclinpgx.orgdrugbank.com This reaction is stereoselective, predominantly forming the (-)-(E)-10-hydroxy compounds, such as (E)-10-OH-amitriptyline. nih.govtandfonline.comnih.gov These hydroxylated metabolites can then undergo further biotransformation, including conjugation with glucuronic acid before excretion. nih.govtandfonline.comnih.gov
Table 2: Identified Urinary Metabolites of this compound
| Metabolite nih.govnih.gov | Pathway |
|---|---|
| This compound (unchanged) | Direct Excretion |
| E-10-hydroxy-AT-NO | Direct Hydroxylation |
| Z-10-hydroxy-AT-NO | Direct Hydroxylation |
| cis-OH-amitriptylinoxide | Direct Hydroxylation |
| trans-OH-amitriptylinoxide | Direct Hydroxylation |
| Amitriptyline | Reduction |
| Nortriptyline | Reduction & Demethylation |
| OH-nortriptyline | Reduction, Demethylation & Hydroxylation |
| cis-OH-amitriptyline | Reduction & Hydroxylation |
| trans-OH-amitriptyline | Reduction & Hydroxylation |
Hydroxylation Pathways of this compound and its Metabolites
Side Chain Hydroxylation Research
The metabolism of amitriptyline, the parent compound of this compound, involves oxidative processes in its side chain, leading to the formation of nortriptyline. nih.gov However, for this compound itself, the primary metabolic routes appear to be reduction back to amitriptyline and hydroxylation of the central ring, rather than extensive side-chain hydroxylation. nih.gov The major part of this compound is reduced to amitriptyline and subsequently metabolized. nih.gov Research indicates that mephenytoin hydroxylase, a P450IIC isozyme, is involved in the side-chain demethylation of amitriptyline to secondary and primary amines. nih.gov
Central Seven-Membered Ring Hydroxylation Research
A significant metabolic pathway for both amitriptyline and this compound is the hydroxylation at the 10-position of the central seven-membered ring. nih.gov This reaction results in the formation of the 10-hydroxy derivative of this compound. nih.gov The hydroxylation of amitriptyline and its primary active metabolite, nortriptyline, at the ethylene (B1197577) bridge of this ring is highly stereo- and enantioselective, predominantly forming (-)-(E)-10-hydroxy compounds. nih.gov This process is primarily mediated by the enzyme CYP2D6. nih.govkarger.com The formation of (-)-E-10-hydroxyamitriptyline and (-)-E-10-hydroxynortriptyline is dependent on the activity of this cytochrome P450 isozyme. nih.gov
Glucuronidation and Conjugation Research
Glucuronidation is a key phase II metabolic process that involves the conjugation of substances with glucuronic acid, rendering them more water-soluble for excretion. wikipedia.org In the metabolism of amitriptyline and its derivatives, direct conjugation can lead to the formation of a quaternary ammonium-linked glucuronide. nih.gov While direct glucuronidation of amitriptyline is considered a minor metabolic pathway in humans, it is a recognized route of elimination. nih.gov The disposition of the hydroxylated metabolites of amitriptyline is also influenced by glucuronidation. nih.gov Human UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10, are known to be involved in the N-glucuronidation of various drugs. helsinki.fi
Role of Cytochrome P450 Enzymes in this compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast array of drugs, including tricyclic antidepressants and their metabolites. upol.cz The metabolism of this compound is intrinsically linked to the activity of these enzymes, especially since it is partially converted back to amitriptyline, which is a substrate for multiple CYP isozymes. nih.gov The key enzymes involved in the subsequent metabolism of the reformed amitriptyline are CYP2C19 and CYP2D6. nih.gov
CYP2C19 is the principal enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline. karger.comnih.gov Consequently, the genetic polymorphism of the CYP2C19 gene significantly influences the plasma concentrations of amitriptyline and nortriptyline. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates. nih.gov Poor metabolizers exhibit reduced metabolism of amitriptyline, leading to higher plasma levels of the parent drug and lower levels of nortriptyline. nih.gov Conversely, ultrarapid metabolizers may have lower plasma concentrations of amitriptyline, potentially affecting therapeutic outcomes. nih.gov Studies have shown a significant decrease in the N-demethylation of amitriptyline in individuals with two nonfunctional alleles of CYP2C19. nih.gov At therapeutic concentrations, it is estimated that about 60% of amitriptyline metabolism is dependent on CYP2C19. karger.comdrugbank.com
Table 1: Kinetic Parameters of CYP Isozymes in Amitriptyline Metabolism
| CYP Isozyme | Metabolic Reaction | Km (μmol/L) | Vmax (mol h-1 (mol CYP)-1) |
|---|---|---|---|
| CYP2C19 | N-demethylation | 5-13 | 475 |
| CYP2D6 | N-demethylation & Hydroxylation | 5-13 | 90-145 |
| CYP1A2 | N-demethylation | 74-92 | 90-145 |
| CYP3A4 | N-demethylation | 74-92 | 90-145 |
| CYP2C9 | N-demethylation | 74-92 | 90-145 |
Data sourced from in vitro studies with cDNA-expressed human cytochrome P450 enzymes. karger.comdrugbank.comnih.gov
CYP2D6 is the sole enzyme responsible for the hydroxylation of amitriptyline to (E)-10-OH-amitriptyline. karger.comdrugbank.com This enzyme also hydroxylates nortriptyline. researchgate.net Given that this compound is also metabolized to a 10-hydroxy derivative, CYP2D6 is the key enzyme in this pathway. nih.gov The CYP2D6 gene is highly polymorphic, leading to significant interindividual variability in metabolic capacity. frontiersin.org Individuals with reduced CYP2D6 activity (poor metabolizers) have higher plasma concentrations of tricyclic antidepressants when administered standard doses. nih.gov Conversely, ultrarapid metabolizers may experience lower plasma concentrations, potentially leading to a lack of therapeutic efficacy. nih.gov Research has demonstrated that the extent of hydroxylation of amitriptyline and nortriptyline is significantly reduced in individuals carrying two decreased-function CYP2D6 alleles. nih.gov
Table 2: Impact of CYP2D6 and CYP2C19 Genotype on Amitriptyline Metabolism
| Genotype | Metabolic Effect | Pharmacokinetic Consequence |
|---|---|---|
| CYP2D6 Poor Metabolizer | Decreased hydroxylation | Increased plasma concentrations of amitriptyline and nortriptyline |
| CYP2D6 Ultrarapid Metabolizer | Increased hydroxylation | Decreased plasma concentrations of amitriptyline and nortriptyline |
| CYP2C19 Poor Metabolizer | Decreased N-demethylation | Higher plasma levels of amitriptyline, lower levels of nortriptyline |
| CYP2C19 Ultrarapid Metabolizer | Increased N-demethylation | Lower plasma levels of amitriptyline, higher levels of nortriptyline |
Information compiled from pharmacogenetic studies. nih.govnih.govfrontiersin.orgnih.govclinpgx.org
While CYP2C19 and CYP2D6 are the major enzymes in amitriptyline metabolism, other isozymes also contribute. drugbank.com In vitro studies have shown that CYP1A2, CYP3A4, and CYP2C9 are also involved in the N-demethylation of amitriptyline. karger.comdrugbank.com However, these enzymes exhibit lower affinity for amitriptyline compared to CYP2C19 and CYP2D6. drugbank.comnih.gov The role of CYP3A4 may become more prominent at toxic doses of amitriptyline when CYP2C19 becomes saturated. karger.comdrugbank.com CYP2E1 has been shown to not be involved in the metabolism of amitriptyline. karger.comdrugbank.com
Prodrug Hypothesis and Biotransformation Research
This compound is considered a prodrug, primarily exerting its therapeutic effects after being converted into its pharmacologically active metabolite, amitriptyline. nih.gov Research indicates that N-oxidation, the process that forms this compound from amitriptyline, is a reversible reaction. The major part of an administered dose of this compound is reduced back to amitriptyline, which then undergoes extensive further metabolism. nih.gov
Studies have shown that approximately one-third of an this compound dose is excreted either in its unchanged form or as its 10-hydroxy derivative. nih.gov The remaining, larger portion is subject to this biotransformation. One single-dose kinetic study concluded that around 70% of the this compound dose was reduced at the N-oxide group to form amitriptyline and its subsequent metabolites. nih.gov This reduction is a critical step in the metabolic pathway, preceding the well-documented metabolic fate of amitriptyline, which includes demethylation to nortriptyline and hydroxylation.
Elimination and Excretion Research
The elimination of this compound and its various metabolites occurs through multiple pathways, with renal excretion being the most extensively studied.
Renal excretion is a primary route for the elimination of this compound and its metabolites from the body. A significant portion of the parent compound is excreted unchanged in the urine. In a study involving healthy volunteers, unchanged this compound accounted for an average of 34% of a single intravenous dose and 22% of a single oral dose. nih.gov During continuous therapy, unchanged this compound in the urine constituted about 28% of the daily dose. nih.gov
In addition to the parent drug, hydroxylated metabolites are also significantly excreted via the kidneys. Research has identified that a further 8-9% of the dose is excreted as E- and Z-10-hydroxy-amitriptylinoxide during continuous therapy. nih.gov The renal plasma clearance of this compound has been found to vary between 75 and 265 ml/min, which suggests that tubular secretion plays an important role in its renal excretion. nih.gov The remaining fraction of the drug that is converted to amitriptyline is then excreted as various amitriptyline metabolites. nih.gov
Pharmacogenetic Influences on this compound Metabolism
As the biotransformation of this compound is heavily reliant on its conversion to amitriptyline, the pharmacogenetics influencing amitriptyline's metabolism are critically relevant.
The metabolism of amitriptyline is predominantly carried out by two key cytochrome P450 enzymes: CYP2D6 and CYP2C19. drugbank.comnih.gov Both of the genes that code for these enzymes are highly polymorphic, meaning there are common variations in the population that can lead to differences in enzyme activity. drugbank.com
CYP2C19: This enzyme is primarily responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline. nih.gov Genetic variants in CYP2C19 can lead to classifications of individuals as poor, intermediate, normal, or ultrarapid metabolizers.
CYP2D6: This enzyme mediates the hydroxylation of both amitriptyline and nortriptyline to form less active 10-hydroxy metabolites. drugbank.com Similar to CYP2C19, genetic polymorphisms in CYP2D6 result in a range of metabolic phenotypes, from poor to ultrarapid metabolizers. drugbank.comnih.gov
Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly alter the plasma concentrations of amitriptyline and its metabolites, which may in turn influence clinical outcomes.
Individuals who are CYP2C19 poor metabolizers exhibit a reduced rate of N-demethylation. clinpgx.org This leads to higher-than-expected plasma concentrations of amitriptyline and correspondingly lower concentrations of nortriptyline. clinpgx.org Conversely, CYP2C19 ultrarapid metabolizers may have increased conversion of amitriptyline to nortriptyline. nih.gov
The CYP2D6 genotype has a pronounced effect on the concentrations of both amitriptyline and nortriptyline. drugbank.com Individuals with lower CYP2D6 activity (intermediate and poor metabolizers) show reduced hydroxylation, leading to increased plasma concentrations of both parent drug and its active metabolite. drugbank.com The ratio of hydroxymetabolites to the parent drug often increases with higher CYP2D6 activity scores. In cases where CYP2D6 activity is low due to genetic status or inhibition by other drugs, the combined concentration of amitriptyline and nortriptyline can be significantly elevated, potentially increasing the risk of concentration-dependent adverse effects.
Clinical Research and Therapeutic Considerations of Amitriptylinoxide
Therapeutic Efficacy in Depressive Disorders
Controlled clinical trials have been fundamental in evaluating the therapeutic potential of amitriptylinoxide in treating depressive disorders. In a notable double-blind, randomized controlled trial, 32 hospitalized patients diagnosed with either endogenous or neurotic depression were administered either this compound or amitriptyline (B1667244) for a four-week period. nih.gov The assessment of therapeutic efficacy in this study was comprehensive, utilizing established psychiatric rating scales, including the Association for Methodology and Documentation in Psychiatry (AMDP) system (scale 4), the Hamilton Depression Rating Scale (HAMD) total score, four HAMD subscales, and the DSI and Bf-S scales. nih.gov
Another significant double-blind study compared this compound and amitriptyline in an outpatient setting, involving 43 patients with depressive syndromes. nih.gov This trial also confirmed a positive antidepressant effect for this compound. nih.gov Such studies, where the investigational drug is compared against a standard treatment or placebo under blinded conditions, are crucial for establishing clinical efficacy and are a standard feature in the evaluation of antidepressant medications. nih.govclinicaltrials.gov
Direct comparative studies between this compound and its parent compound, amitriptyline, have been conducted to determine their relative therapeutic effectiveness. In a double-blind trial with hospitalized patients, no statistically significant differences were observed between the two drugs in terms of therapeutic efficacy, as measured by the AMDP system, HAMD total scale, and various subscales. nih.gov The globally rated antidepressant effect was found to be equal for both substances. nih.gov
Table 1: Summary of Comparative Efficacy Findings
| Study Population | Key Efficacy Findings | Outcome | Source |
| Hospitalized patients with endogenous or neurotic depression | No significant differences noted between the two drugs on AMDP and HAMD scales. | Equal Efficacy | nih.gov |
| Outpatients with depressive syndromes | The globally rated antidepressant effect was equal; the effect upon various depressive symptoms was equal. | Equal Efficacy | nih.gov |
The evaluation of efficacy in clinical trials for major depression relies on standardized, validated assessment tools. In trials involving this compound, efficacy was assessed using a range of instruments designed to quantify the severity of depressive symptoms. These included the Hamilton Depression Rating Scale (HAMD), the Association for Methodology and Documentation in Psychiatry (AMDP) system, the DSI scale, and the Bf-S self-rating scale. nih.gov
The HAMD is a widely used clinician-administered scale in depression research. nih.gov Broader meta-analyses of antidepressant trials, such as those for amitriptyline, often define successful outcomes by measures like "acute response," which typically signifies a significant reduction (e.g., 50%) in the total HAMD score from baseline. nih.govcochrane.org Another critical endpoint in these trials is the rate of withdrawal due to lack of efficacy, which provides a practical measure of the drug's effectiveness in a clinical setting. nih.govcochrane.org The trials comparing this compound to amitriptyline found no difference in efficacy, indicating it performs comparably on these established assessment metrics. nih.govnih.gov
Tolerability Profiles and Adverse Reaction Research
A key area of research for this compound has been its tolerability profile, particularly in comparison to amitriptyline. Multiple studies have indicated that this compound is better tolerated than its parent compound. nih.govnih.gov In a double-blind trial with 32 depressed patients, a significant difference in tolerability was found in favor of this compound. nih.gov This was evident in assessments of the vegetative syndrome via the AMDP system and in the total sum of reported side effects. nih.gov
Another comparative study in outpatients reinforced this finding, noting that side effects, specifically those of an anticholinergic and sedative nature, were less marked in the group treated with this compound. nih.gov While amitriptyline is known to be an efficacious antidepressant, its use can be limited by a number of side effects. nih.govcochrane.org The improved tolerability of this compound, therefore, represents a significant clinical distinction. nih.govnih.gov
Table 2: Summary of Comparative Tolerability Findings
| Study Finding | Drug Favored | Source |
| Significant difference in tolerability based on the vegetative syndrome (AMDP) and sum of side-effects. | This compound | nih.gov |
| Side effects of an anticholinergic and sedative nature were less marked. | This compound | nih.gov |
| No orthostatic reaction observed. | This compound | nih.gov |
The improved tolerability of this compound compared to amitriptyline is strongly correlated with differences in their receptor-binding profiles. nih.gov Research into the interactions of these compounds with various neurotransmitter receptors has revealed significant distinctions. nih.govthieme-connect.com this compound demonstrates a substantially lower affinity for several receptors known to mediate the side effects of tricyclic antidepressants. nih.gov
Specifically, the affinity of this compound for muscarinic acetylcholine (B1216132) receptors is much weaker than that of amitriptyline; half-maximal inhibition occurred at a concentration of 18 µmol/l for this compound, compared to 0.32 µmol/l for amitriptyline. nih.govthieme-connect.com Among all tricyclic compounds tested in the study, this compound had the weakest affinity for these receptors, which is significant because antagonism at muscarinic receptors is linked to anticholinergic side effects like dry mouth and constipation. nih.govpatsnap.com Furthermore, the affinity of this compound for alpha-adrenergic receptors was found to be approximately 60 times less than that of amitriptyline. nih.govthieme-connect.com This weak affinity for various receptors is believed to be responsible for the reduced side-effect profile of this compound, while it maintains its antidepressant properties. nih.gov
Table 3: Comparative Receptor Binding Affinity
| Receptor | This compound Affinity | Amitriptyline Affinity | Implication | Source |
| Muscarinic Acetylcholine Receptor | Weaker (IC50: 18 µmol/l) | Stronger (IC50: 0.32 µmol/l) | Reduced anticholinergic side effects | nih.govthieme-connect.com |
| Alpha-Adrenergic Receptor | ~60-fold less than amitriptyline | Strong | Reduced cardiovascular side effects (e.g., orthostatic hypotension) | nih.govthieme-connect.com |
Compound Names Mentioned in this Article
Amitriptyline
this compound
Pharmacokinetic-Pharmacodynamic Correlations in Clinical Settings
The relationship between the serum concentration of this compound and its clinical effects is not as extensively studied as that of its parent compound, amitriptyline. For amitriptyline, therapeutic drug monitoring (TDM) is considered a useful tool to optimize treatment, given the significant variability in its metabolism and its narrow therapeutic index. The established therapeutic range for the combined serum concentrations of amitriptyline and its active metabolite, nortriptyline (B1679971), is generally considered to be between 80 and 200 ng/mL for the treatment of depression, with a proposed upper limit of 500-900 nmol/L. drugs.comdroracle.ai Concentrations above this range are associated with an increased risk of toxicity, including cardiac and central nervous system side effects. drugs.comdroracle.ai
While direct clinical guidelines for this compound serum concentrations are not well-established, some research suggests that it demonstrates similar efficacy to amitriptyline. nih.gov However, it is reported to have a better tolerability profile, with fewer and less severe side effects. nih.gov One study indicated that after oral administration, the plasma concentration of this compound is significantly higher than that of the amitriptyline formed from it. This suggests that this compound itself may have direct therapeutic activity.
The metabolism of amitriptyline is heavily influenced by genetic polymorphisms of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. nih.gov Individuals who are poor metabolizers for these enzymes can have significantly higher plasma concentrations of amitriptyline, increasing the risk of adverse effects. nih.gov Conversely, ultra-rapid metabolizers may have lower plasma concentrations, potentially leading to a lack of efficacy at standard doses. nih.gov Although not directly studied for this compound, it is plausible that these genetic variations would also impact its pharmacokinetics, as it is a metabolite of amitriptyline. researchgate.net
A study comparing this compound and amitriptyline in the treatment of depression found no significant difference in therapeutic efficacy between the two drugs, except on one rating scale. drugbank.com This suggests that monitoring the clinical response remains a crucial aspect of therapy with this compound.
Drug-Drug Interaction Research
Research into the drug-drug interactions of this compound is limited, with most available information extrapolated from the known interactions of its parent compound, amitriptyline. As a metabolite of amitriptyline, this compound's pharmacokinetic and pharmacodynamic properties can be influenced by co-administered drugs. drugbank.com
Several drugs can affect the serum concentrations of tricyclic antidepressants like amitriptyline, and by extension, likely influence this compound levels.
CYP2D6 Inhibitors: Co-administration with strong inhibitors of the CYP2D6 enzyme, such as fluoxetine, can significantly increase the plasma concentrations of amitriptyline. droracle.aidrugs.com This interaction can lead to a higher risk of toxicity. drugs.comcafermed.com
CYP2C19 Inhibitors: Although to a lesser extent than CYP2D6, inhibitors of CYP2C19 may also increase amitriptyline levels. nih.gov
Cimetidine (B194882): The H2 receptor antagonist cimetidine has been shown to increase plasma concentrations of amitriptyline, likely by inhibiting its metabolism. nih.govdrugs.comdrugs.comnih.gov
Enzyme Inducers: Conversely, drugs that induce CYP450 enzymes can decrease the plasma concentrations of tricyclic antidepressants.
| Interacting Drug/Class | Effect on Amitriptyline/Amitriptylinoxide Serum Concentration |
| CYP2D6 Inhibitors (e.g., Fluoxetine) | Increased |
| Cimetidine | Increased |
| Enzyme Inducers (e.g., Carbamazepine (B1668303), Phenobarbital (B1680315), Rifampin) | Decreased |
This table is based on interactions with amitriptyline and may be applicable to this compound.
The therapeutic efficacy of this compound can be influenced by other medications.
Central Nervous System (CNS) Depressants: Co-administration with other CNS depressants, such as benzodiazepines, alcohol, and opioids, can potentiate the sedative effects of this compound. drugbank.com
Enzyme Inducers: Drugs like carbamazepine and phenobarbital can induce the metabolism of tricyclic antidepressants, potentially reducing their therapeutic efficacy by lowering serum concentrations. drugbank.comdrugs.comdrugs.comwww.nhs.ukdrugs.comdrugs.comgoodrx.com
The risk and severity of adverse effects associated with this compound can be altered by concomitant medication use.
Serotonergic Agents: Combining this compound with other serotonergic drugs, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine, or herbal supplements like St. John's Wort, can increase the risk of serotonin syndrome, a potentially life-threatening condition. drugs.comdrugs.comdrugs.comgoodrx.com
Anticholinergic Drugs: The anticholinergic side effects of this compound, such as dry mouth and constipation, can be exacerbated when taken with other drugs that have anticholinergic properties.
QTc-Prolonging Drugs: Caution is advised when co-administering this compound with other medications known to prolong the QTc interval, due to an increased risk of cardiac arrhythmias. nih.gov
Trimebutine (B1183): The risk or severity of adverse effects can be increased when trimebutine is combined with this compound. drugbank.com
The metabolism of amitriptyline, the parent compound of this compound, is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6. nih.govnih.govupol.czresearchgate.net CYP3A4 and CYP1A2 also play a role. researchgate.netnih.gov Therefore, drugs that induce or inhibit these enzymes can significantly impact the metabolism of amitriptyline and, consequently, the formation and clearance of this compound.
CYP2D6 and CYP2C19 Inhibitors: Strong inhibitors of these enzymes, such as certain SSRIs (e.g., fluoxetine), can lead to increased plasma levels of amitriptyline and its metabolites. droracle.ainih.govdrugs.comcafermed.com
Enzyme Inducers:
Carbamazepine: This anticonvulsant is a known inducer of CYP3A4 and other enzymes, which can lead to decreased plasma concentrations of tricyclic antidepressants. drugs.comdrugs.com
Phenobarbital: As a potent enzyme inducer, phenobarbital can increase the metabolism of amitriptyline, potentially reducing its therapeutic effect. drugbank.comdrugs.comdrugs.comebsco.comclevelandclinic.org
Rifampin: This antibiotic is a strong inducer of various CYP enzymes and can significantly decrease the plasma levels of amitriptyline. drugs.comdrugs.comdrugbank.comnih.govnih.gov
St. John's Wort: This herbal supplement is a known inducer of CYP3A4 and can decrease the plasma concentrations of amitriptyline. drugbank.comnih.gov
| Enzyme | Role in Amitriptyline Metabolism | Known Inducers | Known Inhibitors |
| CYP2C19 | N-demethylation to nortriptyline | Rifampin | Fluoxetine, Fluvoxamine |
| CYP2D6 | Hydroxylation | - | Fluoxetine, Paroxetine, Bupropion, Quinidine |
| CYP3A4 | Demethylation | Carbamazepine, Phenobarbital, Rifampin, St. John's Wort | Ketoconazole, Ritonavir, Grapefruit Juice |
| CYP1A2 | Demethylation | Smoking, Omeprazole | Fluvoxamine, Ciprofloxacin |
This table outlines the metabolism of amitriptyline, the parent compound of this compound.
Exploratory Therapeutic Applications Research
While primarily indicated for the treatment of depression, research has explored the use of this compound and its parent compound, amitriptyline, for other therapeutic applications. nih.gov
One clinical trial specifically investigated the efficacy and tolerability of this compound for the treatment of chronic tension-type headache . The study compared this compound to amitriptyline and a placebo. While the primary endpoint did not show a statistically significant difference between the groups, a trend analysis suggested a superior effect of this compound in reducing headache intensity and the product of headache duration and frequency.
The parent drug, amitriptyline, has been more extensively studied for various off-label uses, which may suggest potential exploratory avenues for this compound, given their similar pharmacological profiles. These include:
Neuropathic Pain: Amitriptyline is considered a first-line treatment for various types of neuropathic pain, including painful diabetic neuropathy and post-herpetic neuralgia. nps.org.aucochrane.orgnps.org.aunih.govdroracle.ai Its analgesic effect is thought to be independent of its antidepressant action.
Irritable Bowel Syndrome (IBS): The use of tricyclic antidepressants, including amitriptyline, has been explored for the management of symptoms in irritable bowel syndrome.
Migraine Prophylaxis: Amitriptyline is used for the prevention of migraine headaches.
Given that this compound is reported to have a better side-effect profile than amitriptyline, it could be a valuable alternative in these exploratory therapeutic areas, particularly for patients who are sensitive to the adverse effects of amitriptyline. nih.gov However, more direct clinical trials are needed to establish the efficacy and safety of this compound for these conditions.
Chronic Tension-Type Headache Treatment Studies
The efficacy of this compound in the management of chronic tension-type headache has been investigated in a notable multi-center, double-blind, parallel-group trial. nih.gov This study aimed to compare the therapeutic effects and tolerability of this compound with its parent compound, amitriptyline, and a placebo over a 12-week treatment period, which was preceded by a four-week baseline phase. nih.gov The research involved 197 participants diagnosed with chronic tension-type headache. nih.gov
The primary measure of success in the study was defined as a reduction of at least 50% in the product of headache duration and frequency, as well as a minimum 50% decrease in headache intensity. nih.gov While the trial did not find a statistically significant difference between this compound, amitriptyline, and placebo for the primary endpoint, a trend analysis suggested a superior effect of this compound in reducing headache intensity and the combined measure of headache duration and frequency. nih.gov
A detailed breakdown of the study's findings reveals nuanced outcomes among the different treatment groups. nih.gov For instance, a reduction of at least 50% in the combined headache duration and frequency was observed in 39.4% of patients receiving this compound, compared to 25.4% in the amitriptyline group and 26.6% in the placebo group. nih.gov Furthermore, a reduction in headache intensity of at least 50% was reported by 31.8% of patients in the this compound group, while the amitriptyline and placebo groups showed rates of 26.9% and 26.6%, respectively. nih.gov Treatment response, as defined by the study, was met by 30.3% of the this compound group, 22.4% of the amitriptyline group, and 21.9% of the placebo group. nih.gov
Table 1: Efficacy of this compound in Chronic Tension-Type Headache
| Outcome Measure | This compound Group | Amitriptyline Group | Placebo Group |
|---|---|---|---|
| ≥50% Reduction in Headache Duration & Frequency | 39.4% | 25.4% | 26.6% |
| ≥50% Reduction in Headache Intensity | 31.8% | 26.9% | 26.6% |
Neuropathic Pain Research in the Context of Tricyclic Antidepressants and Metabolites
While specific clinical trials focusing solely on this compound for neuropathic pain are not extensively documented in the provided literature, its role can be understood within the broader context of tricyclic antidepressants (TCAs) and their metabolites. This compound is identified as a balanced reuptake inhibitor of both serotonin and norepinephrine (B1679862). nih.gov This mechanism is considered central to the analgesic effects of TCAs in neuropathic pain conditions. nih.govclinmedjournals.org
The therapeutic action of TCAs in neuropathic pain is thought to be distinct from their antidepressant effects. clinmedjournals.orgclinmedjournals.org The analgesic properties are often achieved at different therapeutic concentrations and are attributed to the modulation of descending inhibitory pain pathways through the increased availability of serotonin and norepinephrine in the synaptic cleft. nih.govclinmedjournals.org Research on amitriptyline, the parent compound of this compound, has shown that it can suppress proinflammatory cytokines related to the NF-kB pathway, suggesting an anti-inflammatory mechanism that may contribute to its efficacy in neuropathic pain. nih.govelsevierpure.com
Furthermore, studies comparing different TCAs have highlighted the importance of norepinephrine reuptake inhibition in achieving pain relief. pharmacytimes.com Given that this compound acts on both serotonin and norepinephrine, it aligns with the established mechanisms of action for this drug class in the context of neuropathic pain management. nih.gov The utility of TCAs as a first-line treatment for neuropathic pain is supported by multiple treatment guidelines. nih.govnih.gov
Toxicological Research of Amitriptylinoxide
Metabolite-Mediated Toxicity Research
The concept that the toxicity of certain drugs is not caused by the compound itself but by its metabolic products is central to the toxicological investigation of amitriptylinoxide. Drug metabolism can generate chemically reactive metabolites that may lead to cellular damage. nih.govtandfonline.com
Research suggests that the potential toxicity associated with this compound is closely tied to its metabolic reduction back to its parent compound, amitriptyline (B1667244), and the subsequent bioactivation of amitriptyline. researchgate.net Studies have been initiated to determine if amitriptyline undergoes bioactivation mediated by cytochrome P450 (P450) enzymes in human liver microsomes to form electrophilic intermediates. nih.govresearchgate.net
The metabolic pathway involves the initial oxidation of the aromatic nucleus in amitriptyline by P450 enzymes, leading to the formation of an electrophilic arene oxide intermediate. nih.govresearchgate.net This reactive metabolite is a key step in the proposed mechanism for toxicity. nih.gov The formation of these reactive metabolites is not always a direct path to toxicity, but it is considered a major risk factor for drug-induced liver injury (DILI). nih.govtandfonline.com
Investigations using human liver microsomes have identified the specific enzymes responsible for this bioactivation. The formation of glutathione (B108866) (GSH) conjugates, which occurs when the reactive arene oxide is "trapped" by GSH, was found to be primarily catalyzed by heterologously expressed recombinant CYP2D6, CYP3A4, and CYP3A5, with a lesser contribution from CYP1A2. nih.govresearchgate.net The identification of these reactive intermediates and the enzymes that produce them is a critical area of research for understanding and potentially mitigating adverse drug reactions. nih.gov
Table 1: Cytochrome P450 Isozymes Involved in Amitriptyline Bioactivation
| Enzyme Family | Specific Isozyme | Role in Bioactivation |
|---|---|---|
| CYP2D6 | Recombinant CYP2D6 | Primary catalyst in forming GSH conjugates from reactive intermediates. nih.govresearchgate.net |
| CYP3A4 | Recombinant CYP3A4 | Primary catalyst in forming GSH conjugates from reactive intermediates. nih.govresearchgate.net |
| CYP3A5 | Recombinant CYP3A5 | Primary catalyst in forming GSH conjugates from reactive intermediates. nih.govresearchgate.net |
This interactive table summarizes the key cytochrome P450 enzymes identified in the bioactivation of amitriptyline, a process relevant to the toxicology of its metabolite, this compound.
A significant hypothesis in metabolite-mediated toxicity is that reactive intermediates can form covalent bonds with cellular macromolecules, such as proteins, altering their function and potentially triggering an immune response or cellular death. nih.govnih.govresearchgate.net This irreversible binding is a proposed causative factor in the idiosyncratic hepatotoxicity associated with amitriptyline. nih.govresearchgate.net
The arene oxide intermediates formed during the metabolism of amitriptyline are electrophilic and can react with nucleophilic residues on proteins. nih.govresearchgate.net This covalent modification of proteins can disrupt cellular processes and is a mechanism being investigated for numerous drugs, not just antidepressants. chemikailproteomics.comnih.gov Research in this area aims to identify the specific protein targets of these reactive metabolites to better understand the downstream consequences of the binding event. While the direct covalent binding of this compound itself is less studied, its role as a precursor to amitriptyline makes the research into amitriptyline's covalent binding highly relevant. researchgate.net
Organ-Specific Toxicological Studies, including Hepatic Investigations
Research into the organ-specific effects of this compound has included investigations into its effects on the liver. nih.gov The liver is a primary site of drug metabolism and is therefore particularly susceptible to injury from reactive metabolites. nih.gov The mechanism by which amitriptyline, and by extension this compound, causes liver injury is thought to be the production of a toxic intermediate during its extensive hepatic metabolism. nih.gov
Clinically, liver test abnormalities have been reported in a percentage of patients taking amitriptyline, although severe injury is rare. nih.gov These effects can range from asymptomatic and transient elevations in aminotransferases to more severe, clinically apparent acute liver injury. nih.gov The pattern of liver enzyme elevations can be hepatocellular or cholestatic. nih.gov Given that a major portion of this compound is reduced back to amitriptyline in the body, the potential for hepatic effects is a key consideration in its toxicological assessment. researchgate.net General studies on predicting organ toxicity have utilized various cell lines, including the hepatocellular carcinoma line HepG2, to screen compounds, though accurately predicting specific organ toxicity from these models alone remains a challenge. nih.gov
Comparative Toxicology with Parent Compound and Other Related Agents
Comparative studies are essential for contextualizing the toxicological profile of this compound relative to its parent compound and other related drugs.
A study comparing the receptor-binding profiles of this compound and amitriptyline found that this compound generally has a lower affinity for various neurotransmitter receptors. nih.gov For instance, its affinity for muscarinic acetylcholine (B1216132) receptors was significantly weaker than that of amitriptyline. nih.gov This reduced receptor interaction may account for a different side-effect profile. nih.gov
Table 2: Comparative Receptor Binding Affinity of this compound and Amitriptyline
| Receptor | Compound | Half Maximal Inhibition (IC50) |
|---|---|---|
| Muscarinic Acetylcholine | This compound | 18 µmol/L |
| Muscarinic Acetylcholine | Amitriptyline | 0.32 µmol/L |
| Alpha-Receptor | This compound | ~60-fold less affinity than Amitriptyline |
This interactive table presents data from a study comparing the receptor binding affinities of this compound and its parent compound, amitriptyline, demonstrating the weaker affinity of the metabolite. nih.gov
In another comparative study, the pharmacokinetics of this compound were compared with trimipramine (B1683260) in both healthy subjects and patients with severe renal impairment. nih.gov In patients with renal failure, the mean plasma half-life and area under the curve (AUC) of this compound and its metabolites (amitriptyline and nortriptyline) were significantly higher than in healthy individuals. nih.gov This led to more pronounced and persistent adverse effects in the patient group, highlighting how patient-specific factors can influence toxicological outcomes. nih.gov
Metabolically, this compound also differs from its parent compound. While amitriptyline undergoes extensive metabolism, about one-third of an administered dose of this compound is excreted unchanged or as its 10-hydroxy derivative. researchgate.net The majority, however, is reduced back to amitriptyline and undergoes the same subsequent metabolic pathways. researchgate.net This metabolic loop is a critical factor in any comparative toxicological assessment.
Advanced Research Methodologies and Analytical Approaches for Amitriptylinoxide Studies
Chromatographic Techniques for Metabolite Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the quantitative analysis of amitriptylinoxide and other tricyclic antidepressants (TCAs) in clinical and research settings. nih.govnih.gov
HPLC methods are widely employed for the simultaneous determination of this compound and its parent compound, amitriptyline (B1667244), along with other metabolites like nortriptyline (B1679971), in biological samples such as plasma and urine. nih.govnih.gov These methods offer high sensitivity and specificity, which are essential for therapeutic drug monitoring and pharmacokinetic studies. nih.gov
Researchers have developed various HPLC methods, often utilizing reversed-phase columns (e.g., C8 or C18) and UV detection. nih.govwaters.comum.edu.mt The mobile phase composition is a critical parameter that is optimized to achieve efficient separation of the structurally similar TCA compounds. A typical mobile phase might consist of an aqueous phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govwaters.comum.edu.mt For instance, one method successfully separated amitriptyline and its metabolites using a C8 column with a mobile phase of 68% aqueous phosphate buffer (pH 3.0) and 32% acetonitrile, with UV detection at 220 nm. nih.gov Another approach for analyzing amitriptyline and its metabolites used a Kinetex® C18 column with an isocratic mobile phase of 31% acetonitrile and 69% phosphate buffer (pH 5.6) and detection at 210 nm. um.edu.mt
Sample preparation is a vital step to ensure accurate quantification and remove interfering substances from complex biological matrices. Solid-phase extraction (SPE) is a common technique that provides high extraction yields (>80%) and clean samples. nih.govwa.gov The limits of detection (LOD) and quantification (LOQ) for these HPLC methods are typically in the low nanogram per milliliter range, making them suitable for clinical applications. nih.govijrpb.com For example, one validated method reported LODs and LOQs for 14 TCAs and their metabolites to be consistently below 3.1 ng/mL and 9.1 ng/mL, respectively. nih.gov
Interactive Table 1: HPLC Methodologies for Tricyclic Antidepressant Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov | Method 4 um.edu.mt |
| Column | C8 Reversed Phase | Silica Cartridge (Normal Phase) | Reversed-Phase | Kinetex® C18 |
| Mobile Phase | 68% Phosphate Buffer (pH 3.0), 32% Acetonitrile | 0.004% Perchloric Acid in Methanol | Methanol/Acetonitrile/Water (41/15/44) with Pentanesulfonic Acid | 31% Acetonitrile, 69% Phosphate Buffer (pH 5.6) |
| Detection | UV at 220 nm | UV at 210 nm | UV at 254 nm | UV at 210 nm |
| Internal Standard | Loxapine | Not Specified | Not Specified | Clomipramine |
| Sample Prep | Solid-Phase Extraction (SPE) on C2 cartridges | Back-extraction from serum | Extraction at pH 14 into hexane/isoamyl alcohol | Not Specified |
| LOD | <3.1 ng/mL | >5 µg/L (5 ng/mL) | 2-3 µg/L (2-3 ng/mL) | Not Specified |
Spectroscopic Approaches in Metabolite Research
Spectroscopic techniques, including UV/Visible (UV/Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, provide valuable information for the identification and characterization of this compound and related compounds.
UV/Vis spectroscopy is commonly used as a detection method in HPLC. nih.govnih.gov The UV spectrum of tricyclic antidepressants is characterized by specific absorbance maxima, which can be used for quantification. For instance, detection wavelengths of 210 nm, 220 nm, and 254 nm have been effectively used in the HPLC analysis of these compounds. nih.govnih.govnih.gov The specific wavelength is chosen to maximize sensitivity for the analytes of interest. The absorbance peak wavelength in UV/Vis spectroscopy can also correlate with the size of nanoparticles used in certain analytical techniques. nih.gov
FTIR spectroscopy provides information about the functional groups present in a molecule. nih.gov By analyzing the infrared absorption spectrum, researchers can confirm the chemical structure of this compound and its metabolites. This technique is particularly useful in conjunction with other analytical methods for structural elucidation. nih.gov
Interactive Table 2: Spectroscopic Data for Tricyclic Antidepressant Analysis
| Technique | Parameter | Value/Range | Application |
| UV/Vis Spectroscopy | Detection Wavelength | 210 nm - 254 nm nih.govnih.gov | Used as a detector in HPLC for quantification. |
| Absorbance Peak (λmax) | 392 nm - 492 nm nih.gov | Correlates with the size of silver nanoparticles used in some advanced detection methods. nih.gov | |
| FTIR Spectroscopy | Spectral Range | 600 cm⁻¹ - 4000 cm⁻¹ nih.gov | Identification of functional groups and structural confirmation. nih.gov |
Mass Spectrometry-Based Metabolomics for Comprehensive Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the comprehensive analysis and identification of drug metabolites. wa.govresearchgate.net This approach offers superior selectivity and sensitivity compared to UV detection, allowing for the identification of a wide range of metabolites, even at very low concentrations. nih.govpreprints.org
For the analysis of this compound and its metabolites, a sample is first separated using HPLC, and the eluent is then introduced into a mass spectrometer. wa.gov The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification. Tandem MS (MS/MS) further fragments the selected ions to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for the compound. wa.gov
This methodology has been used to identify numerous metabolites of amitriptyline, including this compound, in biological fluids like urine. nih.govresearchgate.netnih.gov An integrated workflow using LC-MS/MS has successfully identified as many as 28 metabolites in human urine following oral administration of amitriptyline. researchgate.net
Interactive Table 3: Mass Spectrometry Parameters for Tricyclic Antidepressant Analysis
| Parameter | Description | Example Application wa.govnih.gov |
| Ionization Source | Method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) is commonly used for TCAs. wa.gov |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Tandem mass spectrometers (MS/MS) are used for high selectivity. wa.gov |
| Extraction Method | Isolation of target compounds from the biological matrix. | Solid-Phase Extraction (SPE) or liquid-liquid extraction. wa.govnih.gov |
| Mobile Phase Additives | Used to improve ionization efficiency. | Formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase. wa.govnih.gov |
| Detection Limit | The lowest concentration that can be reliably detected. | Lower than UV detection, often in the low ng/g range (e.g., 2 ng/g for amitriptyline). nih.gov |
Receptor Binding Assay Methodologies
Receptor binding assays are fundamental in vitro tools used to determine the pharmacological profile of a compound by measuring its affinity for various neurotransmitter receptors. nih.govthieme-connect.com For this compound, these studies are crucial for comparing its activity to that of its parent compound, amitriptyline, and for understanding its potential for therapeutic effects and side effects. wikipedia.orgnih.gov
These assays typically involve incubating a radiolabeled ligand (a substance that binds to a receptor) with a preparation of tissue or cells containing the target receptor, in the presence of varying concentrations of the test compound (e.g., this compound). thieme-connect.com The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the drug required to inhibit 50% of the specific binding of the radioligand and is an inverse measure of the drug's binding affinity.
Studies have shown that this compound generally has a lower affinity for most of the receptors studied compared to amitriptyline. nih.govthieme-connect.com For example, the IC50 value for this compound at the muscarinic acetylcholine (B1216132) receptor was found to be 18 µmol/L, which is about 56-fold weaker than that of amitriptyline (0.32 µmol/L). nih.govthieme-connect.com Similarly, its affinity for the alpha-1 adrenergic receptor was approximately 60-fold lower than amitriptyline's. wikipedia.orgnih.gov This weaker affinity for certain receptors may explain the observation that this compound has fewer anticholinergic and cardiovascular side effects. wikipedia.orgnih.gov
Interactive Table 4: Receptor Binding Affinities (IC50 Values in nmol/L) of this compound and Amitriptyline nih.govthieme-connect.com
| Receptor | This compound (IC50 nmol/L) | Amitriptyline (IC50 nmol/L) | Affinity Fold Difference |
| Muscarinic Acetylcholine | 18,000 | 320 | ~56x Lower |
| Alpha-1 Adrenergic | Not specified, but ~60-fold less than amitriptyline wikipedia.orgnih.gov | Not specified | ~60x Lower |
| Serotonin (B10506) | Not specified, but acts as an antagonist wikipedia.org | Not specified | - |
| Histamine (B1213489) H1 | Not specified, but acts as an antagonist wikipedia.org | Not specified | - |
In Vitro and In Vivo Pharmacokinetic Modeling
Pharmacokinetic modeling, using both in vitro and in vivo data, is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. researchgate.netnih.gov
In vitro studies often utilize human liver microsomes or cDNA-expressed cytochrome P450 (CYP) enzymes to investigate metabolic pathways. capes.gov.brnih.gov These studies have shown that amitriptyline is metabolized by several CYP enzymes, primarily CYP2C19 (for N-demethylation to nortriptyline) and CYP2D6 (for hydroxylation). nih.govnih.gov this compound itself is a metabolite of amitriptyline. nih.govresearchgate.net
In vivo pharmacokinetic studies in human volunteers have provided detailed information on the plasma and urine kinetics of this compound. nih.govnih.gov After oral administration, this compound is rapidly absorbed. nih.gov A significant portion of this compound is reduced back to amitriptyline, which is then further metabolized. nih.govresearchgate.net About one-third of an this compound dose is excreted unchanged or as its 10-hydroxy derivative in the urine. nih.govnih.gov Studies comparing oral and intravenous administration have helped to determine its bioavailability and clearance rates. nih.gov For instance, after a 60 mg oral dose, the maximum plasma level of this compound was found to be 686 ng/ml, reached at 0.82 hours. nih.gov
Interactive Table 5: Pharmacokinetic Parameters of this compound in Humans nih.govnih.gov
| Parameter | Value (Oral Administration) | Value (IV Infusion) |
| Dose | 50-60 mg nih.govnih.gov | 60 mg nih.gov |
| Cmax (Peak Plasma Concentration) | 686 ng/mL nih.gov | 721 ng/mL nih.gov |
| Tmax (Time to Peak Concentration) | 0.82 hours nih.gov | 1.96 hours nih.gov |
| Elimination Half-life (t½) | 1.5 hours nih.gov | Not specified |
| AUC (Area Under the Curve) | 1714 h·ng/mL nih.gov | 2331 h·ng/mL nih.gov |
| Urinary Excretion (Unchanged) | 22% of dose nih.gov | 34% of dose nih.gov |
Molecular Biology and Genetic Analysis Techniques in Pharmacogenetics
Pharmacogenetics investigates how genetic variations influence drug response, and it is particularly relevant for tricyclic antidepressants due to the highly polymorphic nature of the enzymes responsible for their metabolism. rroij.commdpi.com The primary focus is on the genes encoding the cytochrome P450 enzymes, especially CYP2D6 and CYP2C19. clinpgx.orgfrontiersin.org
Molecular biology techniques, such as polymerase chain reaction (PCR) combined with restriction fragment length polymorphism (RFLP) analysis or more advanced genotyping platforms, are used to identify specific alleles in the CYP2D6 and CYP2C19 genes. researchgate.netum.edu.mt These alleles can result in different enzyme activity levels, leading to distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). rroij.comclinpgx.org
Since this compound is a prodrug and metabolite of amitriptyline, the pharmacogenetics of amitriptyline metabolism directly impacts its disposition. nih.govresearchgate.net Individuals who are CYP2D6 poor metabolizers have been shown to have higher plasma concentrations of amitriptyline when given standard doses. clinpgx.org Conversely, CYP2C19 poor metabolizers show higher exposure to amitriptyline, while CYP2D6 status has a more pronounced effect on the clearance of its metabolites. nih.govfrontiersin.org The CYP2D610/*10 genotype, for instance, leads to decreased enzyme activity. nih.govrroij.com The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for dosing tricyclic antidepressants based on CYP2D6 and CYP2C19 genotypes. clinpgx.orgum.edu.mt
Interactive Table 6: Influence of CYP Genotypes on Amitriptyline Metabolism nih.govclinpgx.orgfrontiersin.org
| Gene | Genotype/Phenotype | Effect on Metabolism | Consequence |
| CYP2D6 | Poor Metabolizer (PM) (e.g., two no-function alleles) | Reduced hydroxylation of amitriptyline and nortriptyline. nih.govclinpgx.org | Higher plasma concentrations of parent drug and active metabolites; increased risk of side effects. clinpgx.org |
| Ultrarapid Metabolizer (UM) (e.g., multiple copies of functional alleles) | Increased hydroxylation. clinpgx.org | Lower plasma concentrations; potential lack of efficacy at standard doses. clinpgx.org | |
| CYP2C19 | Poor Metabolizer (PM) (e.g., 2/2) | Reduced N-demethylation of amitriptyline to nortriptyline. nih.gov | Higher systemic exposure to amitriptyline. nih.gov |
| Ultrarapid Metabolizer (UM) (e.g., 17/17) | Increased N-demethylation. researchgate.net | Lower plasma levels of amitriptyline. researchgate.net |
Neurochemical Analysis Techniques, including Neurotransmitter Release Assays
The investigation of this compound's effects on the central nervous system relies on a variety of sophisticated neurochemical analysis techniques. These methods are essential for elucidating the compound's mechanism of action, particularly its influence on neurotransmitter systems. The primary approaches involve quantifying the compound's interaction with neurotransmitter receptors and transporters, as well as measuring its impact on the concentration and release of key neurochemicals like norepinephrine (B1679862) and serotonin.
Biochemical and pharmacological studies in animal models, such as rats and mice, have been instrumental in comparing the central actions of this compound (also referred to as AMINO) with its parent compound, Amitriptyline (AMI). nih.gov Research indicates that both compounds can prevent the depletion of brain noradrenaline (NA) induced by 6-hydroxydopamine. nih.gov Interestingly, while this compound tends to increase the levels of noradrenaline, Amitriptyline has been shown to lower them. nih.gov Neither compound was found to affect the concentrations of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of noradrenaline. nih.gov
Receptor Binding Assays
A fundamental technique in the neurochemical analysis of this compound is the use of receptor binding assays. These in vitro methods are crucial for determining the affinity of the compound for various neurotransmitter receptors and transporters. The process typically involves using radiolabeled ligands that are known to bind specifically to the target receptor. By introducing this compound into this system, researchers can measure how effectively it displaces the radioligand, thereby determining its binding affinity.
Studies have shown that this compound generally has a lower affinity for most receptors compared to Amitriptyline. For instance, the half-maximal inhibitory concentration (IC50) for acetylcholine receptor binding was found to be 18 µmol/l for this compound, significantly higher than the 0.32 µmol/l for Amitriptyline. When compared with other tricyclic antidepressants, this compound demonstrated the weakest affinity for muscarinic acetylcholine receptors. Its affinity for alpha-adrenergic receptors was also found to be approximately 60 times lower than that of Amitriptyline.
| Receptor | This compound Affinity | Amitriptyline Affinity | Reference |
|---|---|---|---|
| Muscarinic Acetylcholine Receptor | Weakest among tested tricyclics | Higher than this compound | nih.gov |
| Alpha-Adrenergic Receptor | ~60-fold lower than Amitriptyline | High | nih.gov |
Neurotransmitter Release Assays
While direct studies detailing neurotransmitter release assays specifically for this compound are not extensively documented in publicly available literature, the methodologies for its parent compound, Amitriptyline, provide the standard framework for such investigations. These assays are critical for understanding the direct impact of a compound on the release of neurotransmitters from presynaptic terminals.
A common in vitro method involves the use of synaptosomes, which are isolated, sealed nerve terminals. These can be loaded with a radiolabeled neurotransmitter, such as [³H]norepinephrine or [³H]serotonin. The synaptosomes are then stimulated, typically with a high concentration of potassium chloride (KCl) to induce depolarization-dependent release of the neurotransmitter. The effect of this compound would be determined by its inclusion in the incubation medium and measuring the amount of radioactivity released into the supernatant compared to a control.
Another established technique utilizes brain slices. In this method, thin slices of specific brain regions (e.g., hippocampus or cortex) are incubated in a physiological buffer and pre-loaded with a radiolabeled neurotransmitter. The slices are then superfused with fresh buffer, and fractions of the superfusate are collected over time. Stimulation of neurotransmitter release is induced by switching to a high-potassium buffer. The presence of this compound in the superfusion medium allows for the quantification of its effect on both basal and stimulated neurotransmitter release.
For example, research on Amitriptyline has shown that at low concentrations, it can act presynaptically to decrease the release of the neurotransmitter GABA. nih.gov Such studies often employ optogenetic models, where specific neurons can be stimulated with light, to precisely control and measure neurotransmitter release. nih.gov
The analysis of the collected samples from these assays is typically performed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to separate and quantify the neurotransmitters and their metabolites.
| Assay Method | Description | Typical Measurement |
|---|---|---|
| Synaptosome Release Assay | Isolated nerve terminals are loaded with a radiolabeled neurotransmitter and stimulated to induce release. | Quantification of radioactivity in the supernatant. |
| Brain Slice Superfusion | Brain slices are pre-loaded with a radiolabeled neurotransmitter and superfused with buffer. Release is stimulated, and the superfusate is collected and analyzed. | Measurement of neurotransmitter and metabolite concentrations in the superfusate via HPLC. |
Synthesis and Chemical Derivatization Research of Amitriptylinoxide
N-Oxidation Reactions of Amitriptyline (B1667244)
The conversion of amitriptyline to amitriptylinoxide is accomplished via an N-oxidation reaction. This reaction specifically targets the tertiary amine group of the amitriptyline molecule. Research has explored several oxidizing agents and conditions to achieve this transformation efficiently.
One studied method involves the oxidation of amitriptyline using sodium N-bromobenzenesulphonamide (BAB) in an acidic buffer medium (pH 1.2). wisdomlib.org In this reaction, a 1:1 stoichiometric ratio between amitriptyline and the oxidant is observed. wisdomlib.org The primary product of this reaction has been identified through mass spectrometry as amitriptyline N-oxide, confirmed by a parent molecular ion peak at 293 amu. wisdomlib.org
Other oxidative assays have utilized different reagents, such as alkaline potassium permanganate (B83412) and potassium dichromate, to achieve the oxidation of amitriptyline. researchgate.net The choice of oxidant and the precise control of reaction conditions, such as pH and temperature, are critical for maximizing the yield of the desired N-oxide product while minimizing the formation of other degradation products. wisdomlib.orgresearchgate.net
Table 1: Investigated N-Oxidation Reactions of Amitriptyline This interactive table summarizes different reaction conditions studied for the N-oxidation of amitriptyline.
| Oxidizing Agent | Medium | Key Findings | Citation |
|---|---|---|---|
| Sodium N-bromobenzenesulphonamide (BAB) | Acidic Buffer (pH 1.2) | Reaction follows first-order kinetics with respect to both oxidant and substrate. A 1:1 molar ratio was consumed. | wisdomlib.org |
| Potassium Permanganate (KMnO₄) | Alkaline | Used in oxidative assays for quantitative determination. | researchgate.net |
Development of Analytical Standards and Reference Materials for Research
The availability of high-purity analytical standards and reference materials is fundamental for accurate research, including quantitative analysis and metabolomics studies. For this compound, research-grade reference materials are commercially available, enabling the validation of analytical methods and ensuring the reliability of experimental results. sigmaaldrich.com
These standards are characterized by their high purity, typically ≥95%, and are supplied as a solid, often a white to off-white powder. sigmaaldrich.com To ensure stability and prevent degradation, specific storage conditions are required, such as storage at -20°C under an inert gas atmosphere. sigmaaldrich.com The provision of such well-characterized materials is essential for calibrating analytical instruments and for use as a comparator in studies identifying amitriptyline metabolites in various samples. sigmaaldrich.com
Table 2: Properties of this compound Analytical Reference Standard This interactive table details the typical specifications for a research-grade standard of this compound.
| Property | Specification | Description | Citation |
|---|---|---|---|
| Synonym | Amitriptyline N-oxide | The common chemical name for the compound. | sigmaaldrich.com |
| Chemical Formula | C₂₀H₂₃NO | The empirical formula derived from its molecular structure. | sigmaaldrich.com |
| Molecular Weight | 293.40 g/mol | The mass of one mole of the compound. | sigmaaldrich.com |
| Physical Form | Solid | The material is provided in a solid state. | sigmaaldrich.com |
| Color | White to Off-White | The visual appearance of the solid material. | sigmaaldrich.com |
| Assay (Purity) | ≥95% | The minimum purity level of the reference standard. | sigmaaldrich.com |
| Storage Temp. | −20°C | The recommended temperature for long-term storage to maintain stability. | sigmaaldrich.com |
| Storage Condition | Under inert gas | Stored in a non-reactive atmosphere to prevent oxidative degradation. | sigmaaldrich.com |
Derivatization Strategies for Enhanced Analytical Detection
In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar structure, called a derivative, to enhance its suitability for a particular analytical method. While specific studies focusing on the derivatization of this compound are not prevalent, the strategies used for its parent compound, amitriptyline, offer relevant insights into potential analytical approaches.
For gas chromatography (GC) analysis, compounds must be volatile and thermally stable. Tertiary amines like amitriptyline can be derivatized to increase their volatility. jclmm.com One developed method uses ethyl acetate (B1210297) as a pre-column derivatizing agent for amitriptyline analysis by GC with a flame ionization detector (GC-FID). jclmm.comjclmm.com This process converts the amine into a more volatile ester, leading to better chromatographic performance. jclmm.com
More broadly, derivatization strategies are employed to attach a chemical group (a tag) to an analyte that improves its detection by various means, such as ultraviolet (UV) or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). nih.gov For compounds lacking strong chromophores, derivatization can introduce a group that absorbs UV light strongly, thereby significantly increasing detection sensitivity. nih.gov While the N-oxide functional group of this compound already alters its polarity compared to amitriptyline, similar principles of derivatization could be applied to enhance its detection in complex biological matrices if required. nih.gov
Future Research Directions and Unanswered Questions for Amitriptylinoxide
Elucidation of Remaining Unknown Mechanisms of Action
The primary mechanism of action for amitriptylinoxide, similar to amitriptyline (B1667244), is understood to be the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.orgwikipedia.org It also functions as a serotonin receptor antagonist and an H1 receptor antagonist. wikipedia.org However, the complete picture of its pharmacological activity is not fully elucidated. drugbank.com A key difference noted in receptor binding assays is its significantly lower affinity—approximately 60-fold less—for the α1-adrenergic receptor and one of the weakest affinities among TCAs for muscarinic acetylcholine (B1216132) receptors. wikipedia.orgncats.io This variation likely contributes to its reported lower incidence of certain side effects like orthostatic hypotension and anticholinergic symptoms. wikipedia.org
Future research should focus on a more granular characterization of its binding profile across a wider array of CNS receptors and transporters. Investigating downstream signaling pathways and neuroadaptive changes following chronic administration is crucial. It is still not fully clear how the initial receptor interactions translate into the broader neuroplastic effects believed to underlie its antidepressant and analgesic efficacy. Advanced neuroimaging and molecular biology techniques could help map the precise neural circuits modulated by this compound, distinguishing its effects from those of amitriptyline and nortriptyline (B1679971).
Further Investigation into Prodrug Dynamics and Active Metabolite Contribution
This compound is considered a prodrug, as it is substantially reduced to its active metabolites, amitriptyline and the subsequent active metabolite, nortriptyline, in the body. wikipedia.orgnih.gov Studies have shown that after administration of this compound, these demethylated and hydroxylated derivatives are the main metabolites found in plasma. nih.gov One study on urinary excretion found that a significant portion of this compound is excreted unchanged (22-34%), while the remainder is converted into the same metabolites as amitriptyline. nih.gov
| Parameter | Finding | Source |
| Metabolic Conversion | A large portion of this compound is reduced to amitriptyline after administration. | nih.gov |
| Primary Metabolites | Demethylated and hydroxylated derivatives are the main metabolites, similar to amitriptyline. | nih.gov |
| Urinary Excretion (Unchanged) | An average of 22% (oral) to 34% (IV) of a single dose is excreted as unchanged this compound. | nih.gov |
| Active Metabolite | Nortriptyline, a major active metabolite of amitriptyline, is also formed from this compound. drugbank.comresearchgate.net |
Advanced Pharmacogenomic Studies and Clinical Implementation Research
The metabolism of amitriptyline is heavily influenced by genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. drugbank.comnih.gov These genetic variations can lead to significant inter-individual differences in drug plasma levels, affecting both efficacy and toxicity. rroij.com Patients can be classified as poor, intermediate, normal, or ultrarapid metabolizers, which has led to genotype-guided dosing recommendations for amitriptyline. rroij.comjbino.com
Given that this compound is a prodrug of amitriptyline, these pharmacogenomic findings are directly relevant. researchgate.net Future research must specifically validate these associations in patients treated with this compound. Advanced studies should not only confirm the roles of CYP2D6 and CYP2C19 but also explore the influence of other potentially relevant genes, such as those coding for transporters like the organic cation transporter OCT1 or the P-glycoprotein ATP-binding cassette (ABC) transporters. nih.govnih.gov The ultimate goal is to develop specific pharmacogenetic guidelines for this compound to enable personalized medicine, moving beyond the current "trial-and-error" approach to dosing. nih.gov
| Gene | Impact on Amitriptyline (Metabolite of this compound) | Implication for Future Research |
| CYP2D6 | Polymorphisms strongly affect the pharmacokinetics of amitriptyline and nortriptyline; poor metabolizers have higher plasma concentrations. nih.gov | Validate and quantify the impact on this compound therapy; develop specific dosing guidelines. |
| CYP2C19 | Polymorphisms significantly impact the metabolism to nortriptyline; poor metabolizers may have reduced conversion. nih.govjbino.com | Investigate how CYP2C19 status affects the ratio of active metabolites following this compound administration. |
| ABCB1 | Polymorphisms in this transporter gene have been linked to an increased risk of adverse events with amitriptyline. jbino.com | Explore the role of transporter genetics in the distribution and response to this compound. |
Long-Term Efficacy and Safety Profile Re-evaluation
Clinical trials conducted in the past have suggested that this compound has comparable therapeutic efficacy to amitriptyline for conditions like depression and chronic tension-type headache, but with better tolerability. nih.govnih.gov A double-blind study noted a significant difference in tolerability, favoring this compound, particularly concerning vegetative symptoms. nih.gov
However, many of these studies were conducted decades ago. There is a clear need to re-evaluate the long-term efficacy and safety of this compound using modern clinical trial methodologies and larger, more diverse patient populations. Current standards for assessing efficacy, quality of life metrics, and long-term adverse events (including cardiovascular and metabolic effects) are more rigorous. Such studies would provide the high-quality evidence needed to confirm its place in modern therapy and to better define the specific patient populations who might benefit most from its improved tolerability profile.
Exploration of Novel Therapeutic Targets and Indications
The therapeutic landscape for depression and chronic pain is evolving, with research pointing towards novel targets beyond simple monoamine reuptake inhibition. nih.govmiami.edu These include the glutamatergic system (e.g., NMDA receptor antagonists), neurokinin systems (e.g., substance P antagonists), and inflammatory pathways. nih.gov
Future research should explore whether this compound or its metabolites interact with any of these novel targets. Given its established efficacy in treating depression and certain types of pain like chronic tension-type headache, it is plausible that its mechanism involves more than just serotonin and norepinephrine modulation. wikipedia.orgnih.gov Furthermore, its potential for expanded indications could be investigated. For instance, given the role of TCAs in migraine prophylaxis, and the emergence of new targets in this area like CGRP and PACAP, exploring this compound's effects within these pathways could be a fruitful area of research. jbino.commdpi.com
Development of Improved Analytical Techniques for Low-Level Metabolite Detection
Accurate measurement of a drug and its metabolites in biological fluids is fundamental to pharmacokinetic studies and therapeutic drug monitoring. Various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis, have been developed for amitriptyline and its metabolites. researchgate.netderpharmachemica.com However, simultaneously determining the full spectrum of metabolites, especially those present at very low concentrations, remains a challenge.
There is a need to develop and validate more sensitive and comprehensive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.br Such techniques would allow for the precise quantification of not only this compound, amitriptyline, and nortriptyline but also the various hydroxylated and conjugated metabolites in plasma and urine. nih.govnih.gov This would enable more detailed pharmacokinetic modeling, a better understanding of metabolic pathways, and the potential identification of new biomarkers to predict therapeutic response or toxicity. A low-cost HPLC-UV method for simultaneously determining amitriptyline and six of its main metabolites has been reported, representing a step in this direction. scielo.br
Q & A
Basic Research Questions
Q. How is Amitriptylinoxide structurally characterized and differentiated from its parent compound, Amitriptyline, in pharmacological studies?
- Methodological Answer : Differentiation relies on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) identifies structural disparities, while High-Performance Liquid Chromatography (HPLC) separates and quantifies the compounds. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. For reproducibility, experimental protocols must detail solvent systems, instrumentation parameters, and purity thresholds (e.g., ≥95%) .
Q. What methodologies are employed to study the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C) track metabolic fate in vivo, paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites. Human studies require ethical approval for plasma and urine sampling at timed intervals, followed by metabolite profiling. Cross-species comparisons (e.g., rat vs. human hepatocytes) validate metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound across studies, particularly regarding 5-HT receptor interactions?
- Methodological Answer : Standardized competitive binding assays under controlled conditions (e.g., pH, temperature) reduce variability. Use reference ligands (e.g., ketanserin for 5-HT2A) to normalize data. Meta-analyses should account for differences in cell lines (e.g., CHO vs. HEK293) and radioligand concentrations. Discrepancies may arise from allosteric modulation or metabolite interference, necessitating functional assays (e.g., calcium flux) to confirm activity .
Q. What experimental designs are optimal for evaluating this compound’s long-term neuropharmacological effects while mitigating confounding variables?
- Methodological Answer : Longitudinal rodent models with randomized treatment groups and blinded assessments minimize bias. Include positive controls (e.g., Amitriptyline) and sham groups. Behavioral assays (e.g., forced swim test) should be paired with neurochemical analyses (e.g., microdialysis for serotonin levels). Confounding factors like circadian rhythms are controlled by standardized dosing times and environmental conditions .
Q. How should researchers address conflicting data on this compound’s efficacy in comorbid depression and chronic pain models?
- Methodological Answer : Dual-endpoint studies integrating pain thresholds (e.g., von Frey filaments) and depressive-like behaviors (e.g., sucrose preference test) are critical. Use multivariate statistical models to isolate drug-specific effects from placebo responses. Dose-response curves must span subtherapeutic to supratherapeutic ranges to identify optimal efficacy windows .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?
- Methodological Answer : Non-linear regression models (e.g., probit analysis) calculate LD₅₀/ED₅₀ values. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Raw toxicity data (e.g., organ weight changes, histopathology) should be archived in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers ensure reproducibility in synthesizing and characterizing novel this compound derivatives?
- Methodological Answer : Document synthetic protocols with exact reaction conditions (e.g., solvent ratios, catalyst loadings). Characterize intermediates and final products via elemental analysis, melting points, and spectral data (IR, ¹H/¹³C NMR). Purity must be verified by HPLC, with chromatograms included in supplementary files. Cross-validate biological activity across independent labs .
Ethical and Methodological Considerations
Q. What ethical frameworks apply to clinical trials investigating this compound’s off-label uses?
- Methodological Answer : Adhere to Declaration of Helsinki guidelines, with protocols reviewed by institutional review boards (IRBs). Informed consent must disclose risks of off-label use (e.g., unapproved indications). Data transparency is critical: register trials on platforms like ClinicalTrials.gov and publish negative results to avoid publication bias .
Q. How should researchers handle batch-to-batch variability in this compound samples during pharmacokinetic studies?
- Methodological Answer : Implement quality control (QC) protocols, including certificate of analysis (CoA) verification for each batch. Use internal standards (e.g deuterated analogs) during LC-MS/MS to normalize inter-batch variability. Stability studies (e.g., freeze-thaw cycles) ensure sample integrity under storage conditions .
Tables for Key Data
| Parameter | Method | Reference |
|---|---|---|
| Structural Elucidation | NMR, HPLC-MS | |
| Metabolic Stability | LC-MS/MS with radiolabeling | |
| Receptor Affinity | Competitive Binding Assays | |
| Toxicity Analysis | Probit Regression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
